IRAK4 Biochemical Potency: 33-Fold Improvement Over the Screening Hit
The dihydrofuro[2,3-b]pyridine scaffold bearing the 6-CF3 group (as incorporated in compound 38) achieves an IRAK4 IC50 of 7.3 nM, representing a 33-fold potency enhancement over the initial screening hit compound 16 (IC50 = 243 nM) which lacks the optimized 6-substituent [1].
| Evidence Dimension | IRAK4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.3 nM (compound 38 incorporating the 6-CF3-dihydrofuro[2,3-b]pyridin-3-amine core) |
| Comparator Or Baseline | Compound 16: IC50 = 243 nM (screening hit without the optimized 6-substituent) |
| Quantified Difference | 33-fold improvement in potency |
| Conditions | Biochemical IRAK4 inhibition assay (in vitro, recombinant enzyme) |
Why This Matters
This 33-fold potency differential demonstrates that the 6-CF3-2,3-dihydrofuro[2,3-b]pyridin-3-amine scaffold is a prerequisite for achieving nanomolar IRAK4 inhibition; procurement of analogs without this substitution pattern cannot deliver comparable target engagement.
- [1] Hao Y, Ma J, Wang J, Yu X, Li Z, Wu S, Tian S, Ma H, He S, Zhang X. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. Eur J Med Chem. 2023;258:115616. View Source
